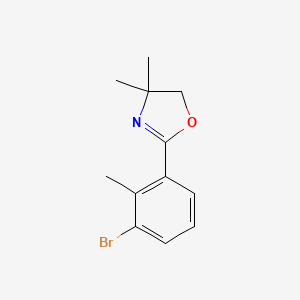

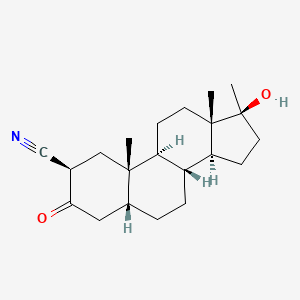

9alpha-Bromo-16alpha-methylprednisolone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Overview of Methylprednisolone in Acute Spinal Cord Injury

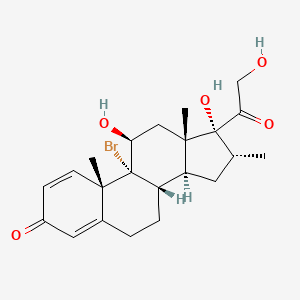

Methylprednisolone, a corticosteroid with anti-inflammatory and immunosuppressive properties, has been extensively researched for its application in treating acute spinal cord injury (ASCI). Initially, studies like the National Acute Spinal Cord Injury Study II and III suggested methylprednisolone as a standard treatment for ASCI, proposing that early administration could improve outcomes by reducing secondary damage. However, subsequent critical analyses have questioned the efficacy and safety of this treatment approach, highlighting concerns over statistical artifacts in study results and lack of clear evidence supporting its use as a standard care treatment (Kronvall, Sayer, & Nilsson, 2005) (Hurlbert, 2000).

Neuroprotective Efficacy and Therapeutic Potential

Despite the controversies surrounding high-dose methylprednisolone in ASCI, research has continued into its neuroprotective efficacy and therapeutic potential. Studies investigating other steroids, like estrogen, have shown significant neuroprotective properties in experimental spinal cord injury models, suggesting a broader scope for the development of adjunct therapies to improve functional recovery following chronic SCI (Samantaray et al., 2010). This underscores the importance of exploring various pharmacological strategies beyond methylprednisolone to address the complex pathophysiology of SCI.

Clinical Trials and Research Directions

The landscape of acute spinal cord injury treatment and research is marked by numerous clinical trials and studies exploring diverse therapeutic strategies. For instance, completed, ongoing, and planned clinical trials have investigated not only methylprednisolone but also other interventions such as surgical decompression, electrical field stimulation, neuroprotective drugs, and cellular transplantation. These efforts reflect a multifaceted approach to improving outcomes for SCI patients, albeit the challenge of translating promising experimental results into clinically effective treatments remains significant (Hawryluk et al., 2008).

Critical Appraisals and Future Perspectives

The use of methylprednisolone in acute spinal cord injury treatment has undergone extensive scrutiny and critical appraisal. Reviews and analyses have highlighted the limitations and potential biases in pivotal studies, urging a reevaluation of methylprednisolone's role in SCI treatment protocols. This critical perspective emphasizes the need for rigorous, evidence-based approaches to therapy selection and underscores the importance of continuous research to identify and validate more effective treatments (Coleman et al., 2000).

Wirkmechanismus

While the mechanism of action for 9alpha-Bromo-16alpha-methylprednisolone is not specified, it may be similar to that of other corticosteroids. For example, methylprednisolone, a systemic synthetic corticosteroid, exerts a wide range of physiologic effects due to its anti-inflammatory and immunosuppressive activity .

Eigenschaften

IUPAC Name |

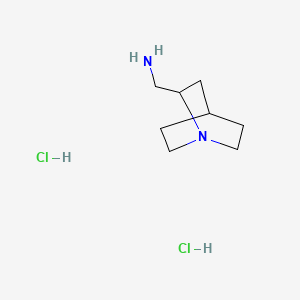

(8S,9R,10S,11S,13S,14S,16R,17R)-9-bromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29BrO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZYFPXDQDPHGR-CXSFZGCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29BrO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

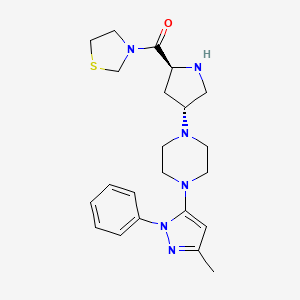

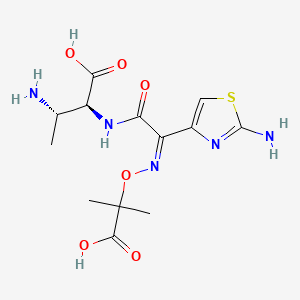

![[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B565910.png)

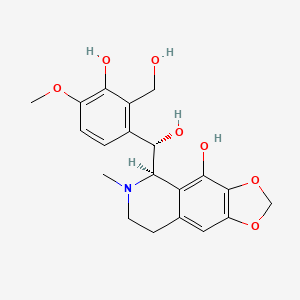

![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol](/img/structure/B565928.png)

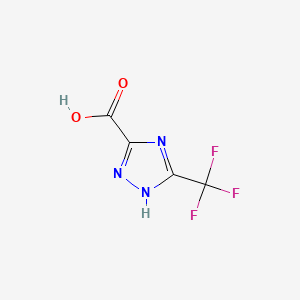

![[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone](/img/structure/B565929.png)